

Overview of Trilostane and GI Adverse Effects

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Trilostane

CAS No.: 13647-35-3

Cat. No.: S548868

Get Quote

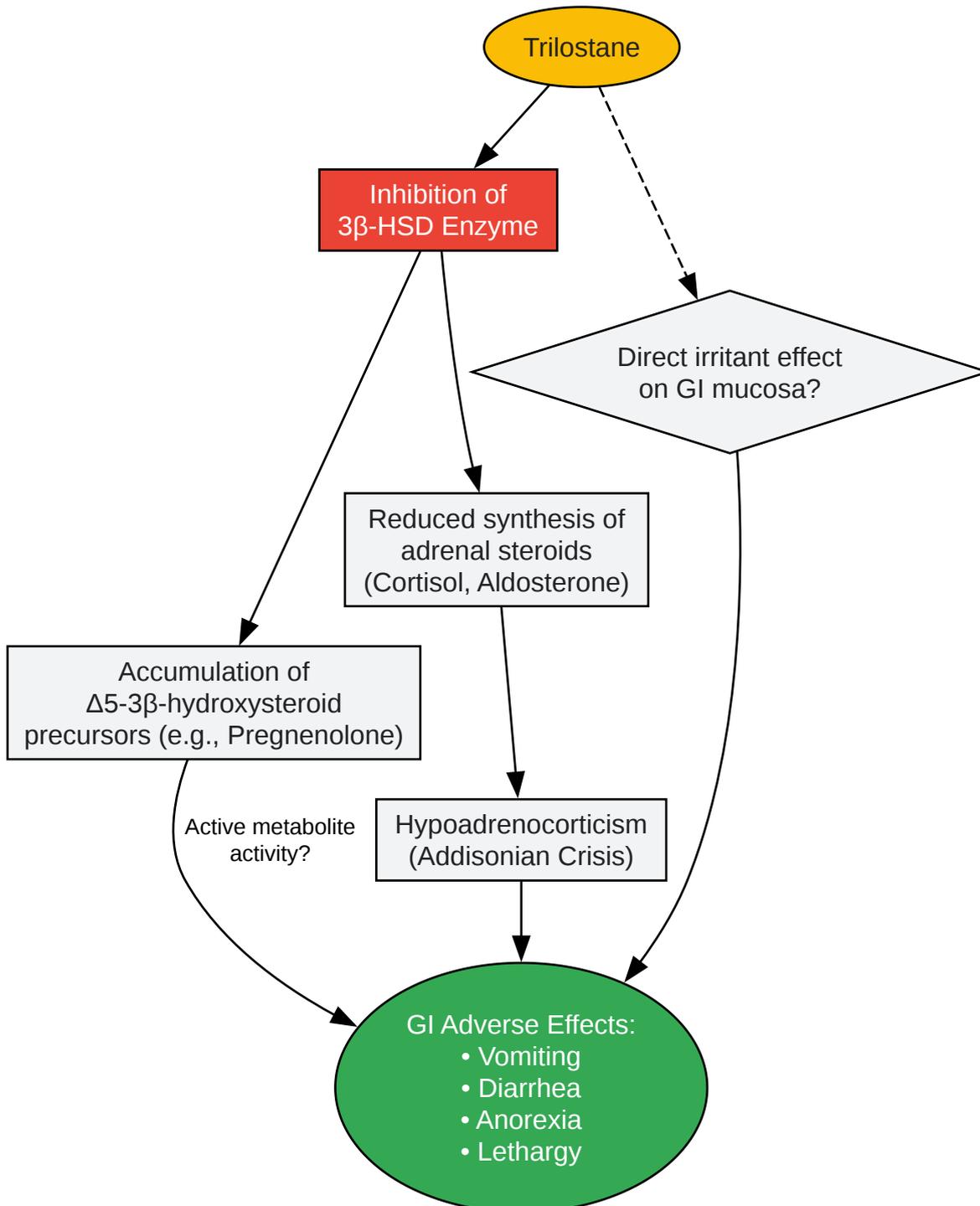
Trilostane is a competitive inhibitor of the enzyme **3 β -hydroxysteroid dehydrogenase (3 β -HSD)** [1] [2] [3]. By inhibiting this enzyme, it blocks the synthesis of cortisol, aldosterone, and other adrenal steroids [4] [3], which is the basis for its use in treating conditions like Cushing's syndrome.

The occurrence of GI adverse effects is a recognized phenomenon in both human and veterinary clinical use. The table below summarizes the key GI effects and their proposed links to **Trilostane's** mechanism of action [5] [6].

GI Adverse Effect	Proposed Link to Trilostane's Pharmacology
Diarrhea	Most commonly reported effect; can range from mild to hemorrhagic [5] [6].
Vomiting	Frequently observed; can be accompanied by nausea and anorexia [5] [6].
Anorexia / Reduced Appetite	A common sign of drug intolerance or emerging hypocortisolemia [5] [6].
Gastritis	Reported in human medicine; potentially linked to direct local irritation [7].

Mechanistic Pathways and Hypotheses

The exact pathway from enzyme inhibition to GI distress is not fully elucidated, but several key mechanistic relationships exist. The following diagram illustrates the primary hypotheses:



[Click to download full resolution via product page](#)

Diagram Title: Proposed Pathways for Trilostane-Induced GI Effects

The primary hypotheses derived from the literature are:

- **Direct Pharmacological Toxicity:** GI disturbances are noted as potential effects during the first few days of therapy, independently of cortisol level changes [2]. This suggests a possible direct irritant effect on the GI mucosa.
- **Consequence of Hormonal Imbalance:** The most serious GI effects (e.g., hemorrhagic diarrhea, vomiting) are strongly linked to the development of **hypoadrenocorticism (Addisonian crisis)** [5] [8] [6]. This is a state of critically low cortisol and aldosterone levels, which can cause severe weakness, collapse, and GI distress. This is considered a medical emergency [5].

Experimental & Clinical Monitoring Data

For researchers designing studies or troubleshooting, the following data from post-market surveillance and clinical experience is critical.

Table 1: Incidence of Common Adverse Reactions from a US Field Study (n=107 dogs) [6]

Adverse Reaction	Number of Dogs Affected	Incidence
Diarrhea	31	~29%
Vomiting	28	~26%
Lethargy/Dullness	30	~28%
Inappetence/Anorexia	27	~25%

Key Monitoring Protocols from Clinical Use:

- **ACTH Stimulation Test:** The standard biomarker for monitoring **Trilostane** therapy is the **ACTH stimulation test** [6] [9]. It is recommended to be performed 4-6 hours post-dosing after 10-14 days of treatment, then after any dose adjustment, and every 3-6 months during long-term therapy [6] [9].
- **Target Range:** A post-ACTH serum cortisol concentration of **1.5–5.4 µg/dL (40–150 nmol/L)** is generally considered indicative of adequate control [6]. A concentration below 1.45 µg/dL (40 nmol/L) signals an increased risk of hypoadrenocorticism [6].
- **Electrolyte Monitoring:** Serum biochemistry, with particular attention to electrolytes (sodium and potassium), is essential to detect aldosterone deficiency, which manifests as **hyponatremia and hyperkalemia** [6] [9].

Troubleshooting & Risk Mitigation Guide

For professionals managing **Trilostane** use in a clinical or research setting, consider these protocols:

Table 2: Risk Factors and Mitigation Strategies for GI Adverse Effects

Risk Factor	Recommended Mitigation Strategy
Overdosing / Rapid Dose Escalation	Start with a low dose (e.g., 1-3 mg/kg in dogs) [6]. Increase dose gradually only based on ACTH stimulation test results and clinical signs [9].
Concurrent Drug Administration	Use with caution alongside ACE inhibitors (e.g., enalapril) due to additive aldosterone-lowering effects. Avoid concurrent use with potassium-sparing diuretics (e.g., spironolactone) and ketoconazole [5] [6].
Pre-existing Conditions	Contraindicated in patients with primary hepatic disease or renal insufficiency, as these may affect drug metabolism and excretion [6].
Administration Protocol	Always administer the drug with food . This improves absorption and may reduce the incidence of nausea and vomiting [5] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Trilostane: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Trilostane - an overview | ScienceDirect Topics [sciencedirect.com]
3. What is the mechanism of Trilostane? [synapse.patsnap.com]
4. Trilostane: Beyond Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
5. Trilostane [vcahospitals.com]

6. Vetoryl for Dogs: Uses, Side Effects & Dosage [drugs.com]
7. Trilostane [en.wikipedia.org]
8. Trilostane for Dogs With Cushing's Disease [toegrips.com]
9. Trilostane: A therapeutic consideration for canine ... [dvm360.com]

To cite this document: Smolecule. [Overview of Trilostane and GI Adverse Effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548868#trilostane-adverse-effects-gastrointestinal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com